![molecular formula C10H11NO2 B13422362 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile is a deuterated organic compound Deuterium, a stable isotope of hydrogen, is incorporated into the methoxy groups of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile typically involves the deuteration of 3,4-dimethoxybenzyl cyanide. The process begins with the protection of the hydroxyl groups on the benzene ring, followed by the introduction of deuterium atoms using deuterated reagents. The final step involves the conversion of the protected intermediate to the acetonitrile derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated methanol or other deuterated solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction temperatures are employed to facilitate the deuteration process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-bis(trideuteriomethoxy)benzaldehyde or 3,4-bis(trideuteriomethoxy)benzoic acid.
Reduction: Formation of 2-[3,4-bis(trideuteriomethoxy)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the synthesis of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile involves its interaction with molecular targets through its functional groups. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo various transformations, affecting the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzyl cyanide: The non-deuterated analog of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile.
2-[3,4-Dimethoxyphenyl]acetonitrile: Another non-deuterated analog with similar structural features.
2-[3,4-Bis(methoxy)phenyl]acetonitrile: A compound with similar functional groups but without deuterium incorporation.
Uniqueness
The incorporation of deuterium atoms in this compound makes it unique compared to its non-deuterated analogs. Deuterium can enhance the compound’s metabolic stability, reduce the rate of metabolic degradation, and provide distinct spectroscopic properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
183.24 g/mol |
Nom IUPAC |
2-[3,4-bis(trideuteriomethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i1D3,2D3 |
Clé InChI |
ASLSUMISAQDOOB-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CC#N)OC([2H])([2H])[2H] |
SMILES canonique |
COC1=C(C=C(C=C1)CC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)

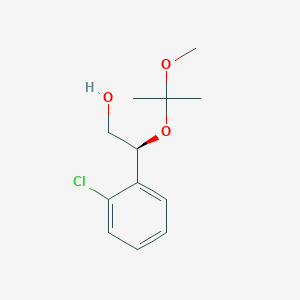
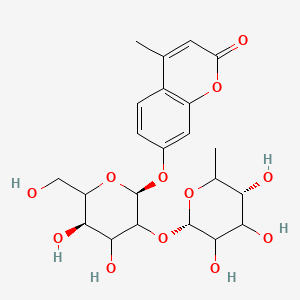
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
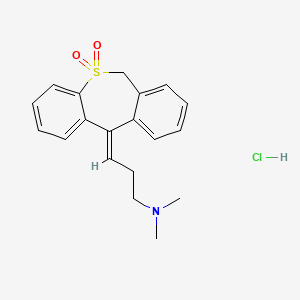
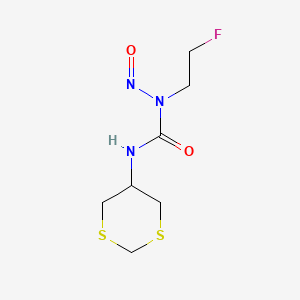
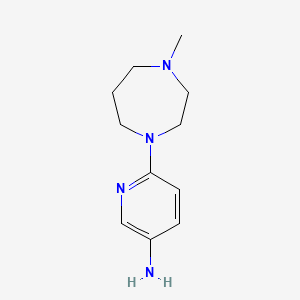
![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)
